イトプリド塩酸塩

概要

説明

イトプリド塩酸塩は、主に機能性ディスペプシアや胃麻痺などの消化器疾患の治療に使用される、プロキネティックなベンザミド誘導体です。 それは、ドパミンD2受容体拮抗薬とアセチルコリンエステラーゼ阻害薬の両方として機能し、消化管運動を促進し、吐き気、嘔吐、腹部膨満などの症状を軽減します .

科学的研究の応用

Itopride hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying prokinetic agents and their synthesis.

Biology: Investigated for its effects on gastrointestinal motility and neurotransmitter regulation.

Medicine: Extensively studied for its therapeutic effects in treating functional dyspepsia, gastroparesis, and other gastrointestinal disorders.

Industry: Utilized in the development of gastroretentive drug delivery systems to enhance drug absorption and bioavailability

作用機序

イトプリド塩酸塩は、2つの主要なメカニズムを通じてその効果を発揮します。

ドパミンD2受容体拮抗作用: ドパミンD2受容体を遮断することにより、イトプリドはアセチルコリン放出に対する抑制効果を除去し、消化管運動を促進します。

アセチルコリンエステラーゼ阻害: イトプリドはアセチルコリンエステラーゼを阻害し、アセチルコリンの分解を防ぎ、その濃度を高め、消化管運動を強化します

生化学分析

Biochemical Properties

Itopride hydrochloride is an acetylcholine esterase inhibitor and a dopamine D2 receptor antagonist . It interacts with M3 receptors that exist on the smooth muscle layer throughout the gut . Acetylcholine (ACh) released from enteric nerve endings stimulates the contraction of smooth muscle through M3 receptors . The enzyme AChE hydrolyses the released ACh, inactivates it, and thus inhibits the gastric motility leading to various digestive disorders .

Cellular Effects

Itopride hydrochloride, by virtue of its dopamine D2 receptor antagonism, removes the inhibitory effects on ACh release . It also inhibits the enzyme AChE which prevents the degradation of ACh . The net effect is an increase in ACh concentration, which in turn, promotes gastric motility, increases the lower esophageal sphincter pressure, accelerates gastric emptying, and improves gastro-duodenal coordination .

Molecular Mechanism

The molecular mechanism of action of Itopride hydrochloride involves its dual role as an acetylcholine esterase inhibitor and a dopamine D2 receptor antagonist . By inhibiting the enzyme AChE, Itopride hydrochloride prevents the degradation of ACh, leading to an increase in ACh concentration . This increase in ACh concentration promotes gastric motility . On the other hand, by antagonizing the dopamine D2 receptors, Itopride hydrochloride removes the inhibitory effects on ACh release .

Temporal Effects in Laboratory Settings

In laboratory settings, Itopride hydrochloride has been shown to significantly improve symptoms in patients with functional dyspepsia and motility disorders . These studies concluded that the reduction in the severity of symptoms of functional dyspepsia after 8 weeks of treatment with Itopride hydrochloride indicated that it was significantly superior to placebo .

Dosage Effects in Animal Models

The therapeutic dose of Itopride hydrochloride is 50 mg to be taken three times daily . The effects of the product at different dosages in animal models have not been mentioned in the search results.

Metabolic Pathways

Flavin-containing monooxygenase (FMO) is involved in N-oxygenation, the major metabolic pathway of Itopride hydrochloride .

準備方法

合成経路と反応条件

イトプリド塩酸塩の合成は、通常、いくつかの重要なステップを含みます。

出発物質: 合成は、3,4-ジメトキシベンザミド、ホルムアルデヒド、フェノールから始まります。

中間体の形成: 最初のステップは、N-ジメチルクロロエタン塩酸塩を用いた置換反応によって中間体を形成することを含みます。

工業生産方法

イトプリド塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。このプロセスには、以下が含まれます。

エーテル化: 2-ジメチルアミノエチルクロロエタン塩酸塩とフェノールの反応。

クロロメチル化: クロロメチル基の導入。

アミノ置換: アミノ基の置換。

アミド化と塩化: イトプリドの塩酸塩を得るための最終ステップ

化学反応の分析

反応の種類

イトプリド塩酸塩は、以下を含むいくつかの種類の化学反応を受けます。

酸化: イトプリドは、酸化されてイトプリド-N-オキシドを形成することができます。

還元: 還元反応は、合成中の中間体を変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物

酸化: イトプリド-N-オキシド。

還元: 還元された中間体。

科学研究への応用

イトプリド塩酸塩は、幅広い科学研究への応用があります。

化学: プロキネティック剤とその合成の研究におけるモデル化合物として使用されています。

生物学: 消化管運動と神経伝達物質調節への影響について調査されています。

医学: 機能性ディスペプシア、胃麻痺、その他の消化器疾患の治療における治療効果について広く研究されています。

類似化合物との比較

類似化合物

メトクロプラミド: ドパミンD2受容体拮抗薬としても作用する別のプロキネティック剤ですが、中枢神経系への副作用があります。

ドンペリドン: イトプリドに似ていますが、血液脳関門を通過しないため、中枢神経系への副作用が軽減されます。

モサプリド: プロキネティック特性を持つ選択的なセロトニン5-HT4受容体アゴニスト。

イトプリドの独自性

イトプリド塩酸塩は、ドパミンD2受容体拮抗作用とアセチルコリンエステラーゼ阻害を組み合わせた二重の作用機序により、ユニークです。 この二重作用は、消化管運動を促進する効果を高めながら、中枢神経系への副作用を最小限に抑え、機能性ディスペプシアや胃麻痺の治療に適した選択肢となっています .

生物活性

Itopride hydrochloride is a gastroprokinetic agent that exhibits a unique dual mechanism of action, targeting both acetylcholinesterase (AChE) and dopamine D2 receptors. This compound is primarily used in the treatment of functional dyspepsia and other gastrointestinal disorders. Its biological activity has been extensively studied, revealing significant insights into its pharmacological effects, efficacy, and safety profile.

Itopride's biological activity is characterized by its ability to enhance gastrointestinal motility through two main pathways:

- Dopamine D2 Receptor Antagonism : By antagonizing D2 receptors, itopride alleviates the inhibitory effects of dopamine on acetylcholine release, leading to increased gastric motility. This is particularly important as dopamine can suppress gastrointestinal activity, contributing to symptoms of dyspepsia .

- Acetylcholinesterase Inhibition : Itopride inhibits AChE, preventing the breakdown of acetylcholine (ACh). Elevated ACh levels enhance smooth muscle contraction in the gastrointestinal tract, promoting better coordination and acceleration of gastric emptying .

Pharmacokinetics

- Absorption : Not explicitly detailed in current literature.

- Distribution : Information about volume distribution is not available.

- Protein Binding : Not specified.

- Metabolism : Itopride undergoes N-oxygenation primarily via flavin-containing monooxygenase (FMO) pathways .

- Elimination Route : Specifics are not provided in the literature.

- Half-life : Not documented.

- Clearance : Data is lacking.

Efficacy in Clinical Trials

A meta-analysis of randomized controlled trials (RCTs) demonstrated that itopride significantly improves symptoms associated with functional dyspepsia compared to placebo and other prokinetic agents like domperidone and mosapride. Key findings from various studies include:

- Overall Response Rate : Itopride showed a relative risk (RR) of 1.11 (95% CI: 1.03, 1.19) for symptom improvement compared to control groups .

- Symptom Scores : Significant reductions in symptom scores were noted in patients treated with itopride, indicating its effectiveness in managing dyspeptic symptoms .

Summary of Clinical Findings

| Study Type | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| RCT (Functional Dyspepsia) | 2620 | Various | RR 1.11 for symptom improvement |

| Open-label Study (GERD) | 26 | 30 days | Significant reduction in acid reflux symptoms |

| In Vitro Study (Colonic Activity) | N/A | N/A | Stimulated colonic peristalsis effectively |

Safety Profile

Itopride is generally well-tolerated with a low incidence of central nervous system-related adverse effects due to its high polarity, which limits its ability to cross the blood-brain barrier. Notably, it does not significantly elevate prolactin levels or prolong the QT interval, making it a safer option compared to other prokinetic agents .

Case Studies and Research Findings

- Functional Dyspepsia : In a multicenter trial involving over 2600 patients, itopride demonstrated superior efficacy in improving gastrointestinal symptoms compared to placebo .

- Gastroesophageal Reflux Disease (GERD) : A pilot study indicated that itopride significantly reduced esophageal acid exposure and improved patient-reported outcomes without serious adverse events .

- Colonic Motor Activity : Research on isolated guinea pig colons showed that itopride enhanced both peristaltic and segmental motility, distinguishing its action from other prokinetics like cisapride and mosapride .

特性

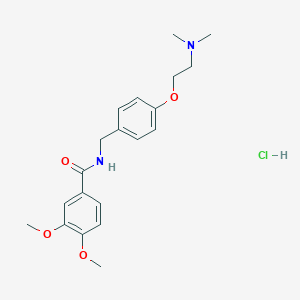

IUPAC Name |

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOUXLLIPWWHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046693 | |

| Record name | Itopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122892-31-3 | |

| Record name | Itopride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122892-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Itopride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122892313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITOPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H9NV66W0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。